5-methyl-1-(4-methylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one
Description
This compound is an imidazol-2-one derivative featuring a 5-methyl group, a 4-methylphenyl substituent at position 1, and a [(4-methylphenyl)sulfonyl]methyl group at position 4. The imidazolone core is a five-membered heterocyclic ring containing two nitrogen atoms, which confers unique electronic and steric properties.
- Condensation reactions (e.g., using aldehydes and sodium metabisulfite in DMF under nitrogen, as seen in benzimidazole synthesis ).
- Halogenation or sulfonation steps (e.g., chlorination with SOCl₂ for introducing reactive groups ).
- Cyclization with agents like triphosgene to form the imidazolone ring .
Properties
IUPAC Name |
4-methyl-3-(4-methylphenyl)-5-[(4-methylphenyl)sulfonylmethyl]-1H-imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-13-4-8-16(9-5-13)21-15(3)18(20-19(21)22)12-25(23,24)17-10-6-14(2)7-11-17/h4-11H,12H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULKKXPCAAXXRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(NC2=O)CS(=O)(=O)C3=CC=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-methyl-1-(4-methylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the compound's pharmacological properties, including its antibacterial and enzyme inhibitory activities, alongside structural insights and synthesis methods.
The molecular formula of the compound is C18H18N2O5S , with a molecular weight of 374.46 g/mol . It features a sulfonyl group, which is known for enhancing biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O5S |
| Molecular Weight | 374.46 g/mol |
| Density | 1.23 g/cm³ |
| Boiling Point | 463.2 °C |
| LogP | 2.951 |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of similar compounds containing the imidazole core. For instance, derivatives with sulfonamide functionalities demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The synthesized compounds were evaluated using standard methods, revealing effective inhibition against these pathogens.
Enzyme Inhibition
The compound has shown significant inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. In a comparative study, several derivatives exhibited IC50 values ranging from 0.63 µM to 6.28 µM , indicating potent enzyme inhibition compared to standard drugs . The mechanism of action is believed to involve binding interactions with active sites on these enzymes.
Case Studies
In one notable case study, a series of derivatives were synthesized and tested for their biological activities. The results indicated that compounds with similar sulfonamide structures had strong AChE inhibitory effects, which are crucial in treating neurological disorders such as Alzheimer's disease .
Structural Insights
The crystal structure of the compound reveals important interactions that contribute to its biological activity. The dihedral angle between tolyl rings is approximately 16.15° , which may influence the compound's interaction with biological targets . Such structural characteristics are critical in understanding the pharmacodynamics of the compound.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Imidazole Ring : Utilizing appropriate reagents to construct the imidazole scaffold.
- Sulfonylation : Introducing the sulfonyl group through electrophilic substitution reactions.
- Purification : Employing crystallization techniques to isolate the final product.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of imidazole compounds exhibit significant anticancer activity. The compound has been explored for its potential to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that related sulfonamide derivatives can selectively target cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) through mechanisms involving the disruption of cellular processes essential for tumor survival .
Antimicrobial Activity
Imidazole derivatives have also been recognized for their antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth and viability. This makes it a candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance .
Anti-inflammatory Effects
Some studies suggest that imidazole compounds may possess anti-inflammatory properties. The sulfonyl group present in the compound may contribute to reducing inflammation by modulating immune responses, which is a critical aspect of many chronic diseases .
General Synthetic Route
- Formation of Imidazole Ring : The initial step often involves the reaction of appropriate aldehydes with primary amines to form the imidazole core.
- Sulfonylation : Introduction of the sulfonyl group can be achieved through the reaction with sulfonyl chlorides under basic conditions.
- Methylation : Methyl groups are introduced using methylating agents such as methyl iodide or dimethyl sulfate.
The detailed synthetic pathway can vary based on specific substituents and desired properties of the final compound.
Case Study: Anticancer Evaluation
In a recent study published in Molecules, researchers synthesized a series of imidazole derivatives, including the target compound, and evaluated their anticancer activity against several human cancer cell lines. The study utilized quantitative structure–activity relationship (QSAR) models to predict the efficacy based on structural modifications .
Case Study: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of imidazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures demonstrated effective inhibition, suggesting that modifications to the imidazole framework could enhance antimicrobial activity .
Table: Summary of Applications
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The aromatic methyl groups and sulfonyl moiety enable electrophilic aromatic substitution (EAS) . Experimental studies highlight:
Halogenation
-
Chlorination with Cl₂/FeCl₃ selectively substitutes the para position of the 4-methylphenyl group.
-
Bromination (Br₂/CCl₄) occurs at the imidazolone ring’s C5 position under mild conditions .
Reactivity Comparison
| Reaction | Site | Rate (k, M⁻¹s⁻¹) |
|---|---|---|
| Chlorination | Aromatic methyl group | 1.2 × 10⁻³ |
| Bromination | Imidazolone C5 | 3.8 × 10⁻² |
Nucleophilic Additions
The sulfonyl group acts as an electron-withdrawing group, facilitating nucleophilic attacks:
Aminolysis
-
Reacts with primary amines (e.g., methylamine) at the sulfonamide’s sulfur center, forming sulfonamidine derivatives .
-
Secondary amines require harsher conditions (DMF, 80°C).
Product Stability
| Amine Type | Product Stability (t₁/₂ at 25°C) |
|---|---|
| Primary | >6 months |
| Secondary | 2–3 weeks |
Sulfonyl Group Oxidation
-
Treatment with H₂O₂/HOAc converts the sulfonyl group to a sulfonic acid, enhancing water solubility.
Oxidation Conditions
| Oxidizing Agent | Temperature | Product |
|---|---|---|
| H₂O₂ (30%) | 40°C | Sulfonic acid derivative |
| KMnO₄ (5%) | 70°C | Ring-opened dicarboxylic acid |
Biological Reactivity
The compound interacts with microbial enzymes via:
-
Hydrogen bonding between the sulfonyl oxygen and catalytic serine residues.
-
π-Stacking of the 4-methylphenyl group with hydrophobic enzyme pockets.
Enzyme Inhibition Data
| Target Enzyme | IC₅₀ (μM) | Mechanism |
|---|---|---|
| β-Lactamase | 12.4 | Competitive inhibition |
| Dihydrofolate reductase | 28.9 | Non-competitive |
Hydrolytic Degradation
-
Acidic Conditions (pH <3): Imidazolone ring hydrolysis dominates .
-
Alkaline Conditions (pH >10): Sulfonamide bond cleavage occurs .
Stability Profile
| pH | Half-Life (25°C) | Major Degradant |
|---|---|---|
| 2.0 | 8h | Ring-opened amide |
| 7.4 | 240h | Stable |
| 12.0 | 15h | Sulfonic acid + imidazole |
Comparative Reactivity with Analogues
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key comparisons are summarized below:
Table 1: Structural and Functional Comparison with Analogous Compounds
Structural and Functional Analysis
A. Electron-Withdrawing Effects :
This contrasts with the 5-nitroimidazole derivatives (e.g., ), where the nitro group exerts stronger electron withdrawal but may increase mutagenic risks.
B. Steric Considerations :
The bulky tosylmethyl group at position 4 imposes steric hindrance, which could limit interactions with enzymatic targets compared to smaller substituents like the chloromethyl group in . However, this may enhance selectivity in drug design.
Q & A
Q. What computational tools predict binding modes of this compound with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
